Roletamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAKYKTTYQVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864204 | |
| Record name | 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-46-3 | |
| Record name | Roletamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VJV033PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Roletamide and Analogues
Established Chemical Synthesis Pathways for Roletamide
Established pathways for the synthesis of compounds related to pharmaceuticals often involve the strategic coupling of molecular fragments derived from readily available starting materials. While a specific, detailed "established pathway" solely for this compound is not provided in the search results, the synthesis of similar pharmaceutical agents and the mention of this compound alongside compounds like trimethoprim (B1683648) and trimazosin (B1202524) suggest it likely originates from or utilizes common synthetic intermediates.
Key Precursors and Reaction Optimization Strategies in this compound Synthesis
Based on the association of this compound with compounds like trimethoprim, cintriamide, trimethoquinol, and trimazosin, which are mentioned as being synthesized from 3,4,5-trimethoxybenzaldehyde (B134019), it is plausible that 3,4,5-trimethoxybenzaldehyde serves as a key precursor in this compound synthesis as well. researchgate.netresearchgate.net This versatile starting material can be produced from 1,2,3-trimethoxy-5-methylbenzene or p-cresol (B1678582) through various reaction sequences, including bromination, hydrolysis, methoxylation, and methylation. researchgate.netresearchgate.net
Reaction optimization strategies are crucial in chemical synthesis to maximize yield, purity, and efficiency. These strategies can involve varying parameters such as catalyst concentration, temperature, reaction time, and solvent systems. whiterose.ac.ukresearchgate.net Modern approaches to reaction optimization increasingly utilize techniques like Design of Experiments (DoE) and machine learning algorithms to explore the complex interplay of reaction variables and identify optimal conditions more efficiently than traditional one-factor-at-a-time methods. whiterose.ac.ukbeilstein-journals.org Automated continuous flow platforms are also being developed for the simultaneous optimization of multi-step reactions, which could be relevant for complex syntheses like that of this compound. nih.gov
Yield and Purity Considerations in this compound Production
Achieving high yield and purity is paramount in the production of pharmaceutical compounds. Yield refers to the amount of desired product obtained relative to the starting materials, while purity relates to the proportion of the desired compound in the final product. Both are critical for therapeutic efficacy and safety.
Synthesis processes are optimized to maximize yield and minimize the formation of impurities. whiterose.ac.uk Impurities can arise from incomplete reactions, side reactions, or contaminants in starting materials. skpharmteco.com Various purification techniques, such as crystallization and chromatography (e.g., HPLC), are employed to isolate and purify the target compound to the required specifications. google.comwikipedia.org The choice of synthetic route and reaction conditions significantly impacts both yield and the types and levels of impurities generated. skpharmteco.com For example, optimizing crystallization processes can lead to improved purity and better particle size control of crystalline forms of compounds. google.com
Advanced and Novel Synthetic Approaches to this compound
The field of chemical synthesis is continuously evolving, with researchers developing advanced and novel approaches to improve efficiency, sustainability, and access to complex molecules.
Innovations in Chemical Synthesis Techniques for this compound
Innovations in chemical synthesis techniques that could be applied to this compound synthesis include the development of new catalytic systems, novel reaction methodologies, and the use of advanced technologies. For instance, research is ongoing in developing efficient methods for the direct conversion of C-H bonds and the use of transition-metal or main group element mediated synthesis. nih.govrub.densf.gov The use of biocatalysis, employing enzymes to facilitate chemical transformations, represents another innovative approach that can offer high selectivity and operate under milder conditions. nih.govsynthiaonline.com Automated synthesis platforms and the integration of machine learning are also at the forefront of novel synthetic approaches, enabling faster exploration of reaction space and identification of optimal routes. beilstein-journals.orgnih.govchemical.ai While specific novel techniques for this compound are not detailed in the provided text, these general advancements in chemical synthesis are relevant to the potential development of improved routes to this compound.
Green Chemistry Principles Applied to this compound Synthesis
Green Chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comnih.govresearchgate.net Applying these principles to this compound synthesis would involve considerations such as using renewable feedstocks, minimizing waste generation (atom economy), using safer solvents (e.g., water, ionic liquids, supercritical fluids), developing energy-efficient processes, and utilizing catalysts to reduce the need for stoichiometric reagents. nih.govsynthiaonline.comresearchgate.netnih.gov
Software tools are being developed to assist chemists in designing greener synthetic pathways by evaluating routes based on green chemistry metrics. synthiaonline.com While specific applications to this compound are not mentioned, the general principles and available tools highlight the growing emphasis on sustainable synthesis in the pharmaceutical industry. synthiaonline.comresearchgate.netnih.gov
Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of a lead compound like this compound is a fundamental aspect of Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. scirp.orgresearchgate.netnih.gov
The synthesis of analogues involves making systematic structural changes to the parent molecule, such as altering substituents, modifying functional groups, or changing the core scaffold. These modifications require versatile synthetic methodologies that allow for the introduction of diverse chemical moieties at specific positions on the molecule. scirp.orgresearchgate.net Techniques used in analogue synthesis can include various coupling reactions, functional group interconversions, and heterocyclic chemistry. researchgate.netresearchgate.net By synthesizing and testing a series of analogues, researchers can identify which parts of the molecule are essential for activity and which modifications might improve properties such as potency, selectivity, or pharmacokinetic profile. scirp.orgnih.gov The data generated from SAR studies guides the design of new, potentially more effective or safer compounds. scirp.org
Rational Design Principles for this compound Analogues
Rational design in medicinal chemistry involves the iterative process of designing, synthesizing, and evaluating compounds based on an understanding of the relationship between their chemical structure and biological activity (Structure-Activity Relationship - SAR). researchgate.netrsc.org This approach aims to optimize desired properties, such as potency, selectivity, and pharmacokinetic profiles, by making targeted modifications to a lead structure. rsc.orgchiralpedia.com Computational methods often play a significant role in rational design, assisting in predicting how structural changes might impact molecular properties and interactions. rsc.orgmdpi.com
While the general principles of rational design are widely applied in the development of pharmaceutical compounds and their analogues, specific detailed accounts of the rational design process specifically for this compound analogues are not extensively detailed within the scope of the consulted literature. The process typically involves identifying key structural features of the parent compound responsible for its activity and then designing modifications to these features to explore their impact. researchgate.netethz.ch This can involve altering substituents on aromatic rings, modifying linker regions, or changing heterocyclic moieties, guided by hypotheses about how these changes will affect binding to biological targets or other relevant properties. nih.govsigmaaldrich.com
Pharmacological Characterization of Roletamide
In Vitro Pharmacological Profiling of Roletamide
In vitro pharmacological profiling is a crucial step in drug discovery, used to determine how a compound interacts with a wide range of biological targets, such as receptors and enzymes. nih.govnih.gov This helps to identify potential on-target and off-target activities, which can inform understanding of a compound's mechanism of action and potential effects. nih.govreactionbiology.com
Receptor Binding Affinities and Selectivity Studies
Receptor binding studies are designed to quantify the affinity of a compound for specific receptors and assess its selectivity across different receptor subtypes and families. nih.govresearchgate.net This involves measuring the extent to which a compound binds to a receptor, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value, in competition with a known radioligand. nih.gov
Orexin (B13118510) Receptor Antagonism by this compound
Orexin receptors, including OX₁ and OX₂, are G protein-coupled receptors involved in regulating wakefulness and sleep. wikipedia.orgnih.govfrontiersin.org Antagonists of these receptors inhibit the effects of orexin peptides. wikipedia.orgdrugbank.com While some sources mention orexin receptor antagonists in the context of sleep disorders wikipedia.orgnih.govfrontiersin.orgdrugbank.comnih.gov, specific data detailing this compound's binding affinity and antagonist activity at orexin receptors were not found in the provided search results. However, one patent mentions this compound in a list alongside other compounds, some of which are orexin receptor antagonists googleapis.com. Another patent broadly discusses orexin receptor antagonists and their activity, generally with an IC₅₀ of less than about 50 µM, and preferably less than about 100 nM, against the orexin-1 and/or the orexin-2 receptor. google.com
Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE2, PDE10)
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a significant role in various cellular signaling pathways. nih.gov Different PDE families (PDE1 to PDE11) have distinct substrate specificities and tissue distributions. nih.gov PDE2 and PDE10 are of particular interest, with PDE2 hydrolyzing both cAMP and cGMP and being stimulated by cGMP, and PDE10 primarily found in the brain, particularly in the striatum. nih.gov Inhibition of PDE2 and PDE10 has been explored as a therapeutic strategy for neurological and psychiatric disorders. nih.govgoogle.com
While the search results discuss PDE2 and PDE10 inhibitors and their potential therapeutic uses nih.govgoogle.commedchemexpress.com, specific data on this compound's inhibitory activity against PDE2, PDE10, or other PDE subtypes were not found. One patent mentions dihydropyrazolopyrimidinone compounds as PDE2 inhibitors and lists this compound among other compounds, but does not provide inhibition data for this compound itself. google.com Another source mentions a compound, PDE2/PDE10-IN-1, as a PDE2 and PDE10 inhibitor with reported IC₅₀ values, illustrating the type of data generated in such studies. medchemexpress.com
Serotonin (B10506) Receptor (e.g., 5-HT3) Interactions
Serotonin receptors are a diverse group of receptors that bind to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). mdpi.com The 5-HT₃ receptor is a ligand-gated ion channel, unlike most other serotonin receptors which are G protein-coupled. mdpi.comwikipedia.org 5-HT₃ receptors are located in both the central and peripheral nervous systems and are involved in various physiological processes, including nausea and vomiting. mdpi.comwikipedia.orgnih.govplos.orgnih.gov Antagonists of 5-HT₃ receptors are used as antiemetics. wikipedia.orgnih.gov
Specific data on this compound's interaction with 5-HT₃ receptors or other serotonin receptor subtypes were not found in the provided search results. However, the role and pharmacology of 5-HT₃ receptors are well-documented. mdpi.comwikipedia.orgnih.govplos.orgnih.gov
Other Neurotransmitter Receptor Systems Modulation
Neurotransmitters are chemical messengers that transmit signals between neurons by binding to specific receptors. wikipedia.orgpatsnap.comclevelandclinic.org Modulation of neurotransmitter receptor systems can involve agonists, partial agonists, antagonists, or allosteric modulators, affecting receptor activity and influencing neural communication. patsnap.com Various neurotransmitter systems, including dopaminergic, GABAergic, and glutamatergic systems, play critical roles in brain function and are targets for pharmacological intervention. nih.govclevelandclinic.orgmdpi.comnih.gov
While the importance of modulating neurotransmitter receptor systems is highlighted patsnap.comclevelandclinic.orgnih.gov, specific data on this compound's modulation of other neurotransmitter receptor systems were not found in the provided search results.
Enzyme Inhibition and Activation Assays
Enzyme assays are laboratory methods used to measure enzymatic activity and study enzyme kinetics and inhibition. thermofisher.comwashington.edunih.govresearchgate.net These assays are vital for understanding how a compound affects enzyme function, which can be crucial for determining its pharmacological profile and potential for drug-drug interactions, particularly with enzymes like cytochrome P450s involved in drug metabolism. washington.edudls.com Enzyme inhibition can be reversible or time-dependent, and assays can determine parameters such as IC₅₀ and Kᵢ values. researchgate.netdls.com
While the principles and importance of enzyme inhibition and activation assays are described thermofisher.comwashington.edunih.govresearchgate.netdls.com, specific data regarding this compound's activity in such assays were not found in the provided search results.
Transporter Interaction Studies
Research indicates that this compound may have interactions with biological transporters. Specifically, it has been listed among compounds that could potentially be linked to form heterobivalent therapeutic molecules, with previous structure-activity relationship (SAR) studies guiding the selection of compounds and tethering positions to maintain potency and selectivity. google.com The serotonin transporter (5-HTT) is one such transporter, and its functional capacity is regulated by the transport of serotonin back into pre-synaptic neurons. google.com Differential expression of the serotonin transporter, in interaction with chronic alcohol use, may play a role in the etiology and pathogenesis of alcoholism. google.com While this compound is mentioned in the context of compounds that could be part of combinations, direct studies detailing its specific interaction parameters with transporters like the serotonin transporter were not explicitly found in the provided search results.
Comprehensive In Vitro Target Engagement Assays
In vitro target engagement assays are crucial for understanding how a compound interacts with its intended biological targets. While specific comprehensive in vitro target engagement data for this compound were not detailed, the compound is listed in the context of various therapeutic areas and potential targets in patent literature. For instance, this compound is mentioned alongside compounds being investigated for their activity on potassium channels containing Kv11.1-3.1, relevant to neuropsychiatric disorders. google.com It also appears in lists of compounds related to modulators of GPR139, a Gq-coupled receptor predominantly expressed in the central nervous system, where target engagement in vivo can be demonstrated by measuring c-Fos immunoreactivity. google.comgoogleapis.comgoogle.com.pggoogle.com Furthermore, this compound is listed in the context of positive allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4), with in vitro assays for such modulators typically measuring the ability of compounds to activate calcium signaling in transfected cells. google.comgoogleapis.com
Elucidation of this compound's Mechanism of Action (MOA)
The precise mechanism of action of this compound is not extensively detailed in the provided search results. However, its inclusion in various lists of pharmacologically active compounds suggests potential interactions with several biological systems.
Primary Molecular Targets and Binding Modes of this compound
Based on the contexts in which this compound is mentioned, potential primary molecular targets could include components of the serotonergic system, potassium channels, GPR139, and muscarinic acetylcholine receptors. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com.pggoogle.comgoogle.comgoogleapis.com However, the specific binding modes of this compound to these potential targets are not described in the provided information. The synthesis of this compound from 3,4,5-trimethoxybenzaldehyde (B134019) archive.orgwikipedia.orgresearchgate.net provides insight into its chemical structure, which is relevant to understanding potential interactions, but detailed binding site information or crystallographic data were not found.
Secondary Pharmacological Activities and Off-target Engagement Profiling
This compound is listed among numerous compounds in patent applications related to various therapeutic areas, including neuropsychiatric disorders, alcoholism, and conditions associated with GPR139 and mAChR M4 activity. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com.pggoogle.comgoogle.comgoogleapis.com Its presence in such diverse lists alongside compounds with known activities (e.g., hypnotics, sedatives, serotonin antagonists/inhibitors, stimulants, mood stabilizers) google.comgoogle.com.pggoogle.comgoogleapis.comgoogle.com.nagoogleapis.comgoogleapis.comgoogleapis.comgoogle.comepo.orggoogle.comgoogleapis.comsahealth.sa.gov.auscribd.comguernseyregistry.comoepm.esgoogleapis.comregulations.govgoogle.com.na suggests it may exhibit a range of pharmacological activities or engage with multiple targets. However, specific comprehensive off-target profiling data for this compound were not provided in the search results. The mention of a need for compounds with a low propensity for off-target pharmacological activity in the context of developing candidate drugs for CNS disorders highlights the importance of such profiling. googleapis.com
Allosteric Modulation Properties of this compound
This compound is listed in the context of allosteric modulators, specifically positive allosteric modulators (PAMs). google.comgoogleapis.comgoogleapis.comgoogle.comepo.org Allosteric modulators interact with a receptor at a site distinct from the primary binding site (orthosteric site) and can alter the receptor's response to its endogenous ligand or other agonists. google.comgoogleapis.comepo.org Positive allosteric modulators, also referred to as allosteric potentiators, can increase the affinity or efficacy of an agonist. google.comgoogleapis.comepo.org this compound's inclusion in lists related to mAChR M4 PAMs suggests it may possess allosteric modulation properties at this receptor subtype. google.comgoogleapis.com Allosteric modulation offers a potential therapeutic advantage by enhancing the effect of the endogenous neurotransmitter only when it is present, thus potentially preserving the physiological pattern of receptor activation. google.com
Structure-Activity Relationship (SAR) Investigations of this compound
While detailed SAR studies specifically focused on this compound were not extensively described, the compound's synthesis from 3,4,5-trimethoxybenzaldehyde archive.orgwikipedia.orgresearchgate.net provides a starting point for understanding its structural features. The presence of the trimethoxyphenyl group and the dihydropyrrole ring are key components of its structure. nih.gov General principles of SAR, which involve correlating chemical structure with biological activity, are mentioned in the context of designing compounds with maintained potency and selectivity. google.com Previous SAR studies within the art are used as a guide in determining which compounds to use and where to attach linkers in the creation of heterobivalent molecules. google.com The synthesis route described archive.org involves steps like Michael addition, which are standard in organic chemistry and relevant to structural modifications for SAR investigations. However, specific data tables detailing the impact of structural changes on this compound's activity at various targets were not found.
Identification of Key Pharmacophoric Elements within this compound
A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger its biological response researchgate.net. Identifying the key pharmacophoric elements of a compound like this compound would typically involve detailed studies such as structure-activity relationship (SAR) analysis, molecular modeling, and binding studies with its biological target.
Based on the chemical structure of this compound, key structural moieties include the 3,4,5-trimethoxyphenyl ring, the alpha,beta-unsaturated ketone system, and the 2,5-dihydropyrrole ring archive.orgregulations.gov. In the absence of specific research detailing this compound's interaction with a defined biological target, a definitive pharmacophore model cannot be constructed from the available information. Pharmacophore identification requires understanding which parts of the molecule are crucial for binding and activity at the molecular target level frontiersin.orgresearchgate.net.
Impact of Structural Modifications on Binding Affinity and Functional Activity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how alterations to a molecule's chemical structure affect its biological activity gardp.orgwikipedia.orgresearchgate.netgoogleapis.comgoogleapis.com. These studies involve synthesizing a series of analogs with systematic modifications and evaluating their binding affinity to the target and their functional activity sahealth.sa.gov.augoogle.comresearch-solution.comtheswissbay.ch.
While the general principles of SAR are well-documented gardp.orgwikipedia.orgresearchgate.netgoogleapis.comgoogleapis.com, specific research detailing the impact of structural modifications to this compound on its binding affinity to a biological target or its functional hypnotic activity was not found in the performed searches. Such studies would typically involve modifying the trimethoxyphenyl ring (e.g., changing methoxy (B1213986) positions or adding other substituents), altering the alpha,beta-unsaturated ketone linker, or modifying the dihydropyrrole ring, and then assessing the resulting compounds' pharmacological profiles. Without specific experimental data from such studies on this compound or its analogs, a discussion on how structural changes influence its binding and activity cannot be provided.
Molecular and Cellular Investigations of Roletamide S Activity
Roletamide's Influence on Cellular Signaling Pathways
Cellular signaling pathways are complex networks that govern a wide range of cellular processes in response to external and internal stimuli. Understanding how this compound interacts with these pathways is crucial for elucidating its biological effects.
G-protein Coupled Receptor (GPCR) Signaling Modulation
G-protein Coupled Receptors (GPCRs) constitute a large superfamily of cell surface receptors that play critical roles in signal transduction, mediating responses to diverse stimuli such as neurotransmitters, hormones, and chemokines. promega.comnih.gov Upon ligand binding, GPCRs undergo conformational changes that activate associated heterotrimeric G proteins, leading to the modulation of various downstream effectors and the generation of second messengers. promega.comnih.govbiomolther.org Some GPCRs, such as orexin (B13118510) receptors, are known to couple with different G protein subtypes (Gαs, Gαi, Gαq), influencing pathways like adenylyl cyclase and phospholipase C, thereby modulating cyclic nucleotide levels and intracellular calcium. google.com The concept of biased agonism highlights that ligands can preferentially activate either G protein-dependent or β-arrestin-mediated signaling pathways downstream of GPCRs. biomolther.org While this compound has been mentioned in the context of compounds affecting the nervous system, and GPCRs are key targets in this system, specific detailed research findings explicitly describing this compound's direct modulation of particular GPCRs or its effects on G protein activation or downstream signaling cascades were not prominently found in the provided search results. ncats.iogoogleapis.commysciencework.com
Cyclic Nucleotide Phosphodiesterase (PDE) Pathway Interactions (cAMP, cGMP)
Cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial second messengers involved in a multitude of cellular processes. Their intracellular concentrations are tightly regulated by phosphodiesterases (PDEs), a family of enzymes that hydrolyze cAMP and cGMP. mdpi.comnih.govgoogleapis.com PDEs are classified into 11 families based on their substrate specificity and regulatory properties. nih.gov Some PDEs are cAMP-selective (e.g., PDE4), others are cGMP-selective (e.g., PDE5), and some are dual-substrate enzymes hydrolyzing both (e.g., PDE2). nih.gov Inhibitors of PDEs can increase intracellular levels of cAMP or cGMP, thereby influencing downstream signaling pathways. For instance, PDE2 is a dual-substrate PDE whose activity towards cAMP is increased by cGMP binding to a regulatory domain, illustrating a mechanism of cGMP-cAMP cross-talk. nih.gov While the importance of PDE modulation in various physiological contexts is well-established, including the use of PDE inhibitors as therapeutic agents, specific detailed research findings explicitly detailing this compound's interactions with particular PDE isoforms or its effects on cellular cAMP and cGMP levels were not extensively present in the search results. mdpi.comnih.govnih.gov
Intracellular Kinase and Phosphatase Cascades
Intracellular signaling often involves complex cascades of protein kinases and phosphatases, which regulate protein function through reversible phosphorylation. neb.comthermofisher.comgenscript.com Protein kinases catalyze the addition of phosphate (B84403) groups to specific amino acid residues (serine, threonine, or tyrosine), while protein phosphatases remove these phosphate groups. neb.comthermofisher.com These phosphorylation events can activate or inactivate target proteins, thereby transmitting and amplifying signals within the cell. thermofisher.comgenscript.com Kinase cascades, such as the Mitogen-Activated Protein (MAP) kinase pathways, are fundamental to processes like cell growth, differentiation, and responses to stress. genscript.comnih.gov The specificity of these cascades is often maintained by scaffolding proteins that bring kinases and phosphatases into close proximity with their substrates. nih.gov While the modulation of kinase and phosphatase activity is a common mechanism by which compounds influence cellular behavior, specific detailed research findings explicitly describing this compound's direct effects on intracellular kinase or phosphatase cascades were not prominently found in the provided search results. thermofisher.comgenscript.comnih.govnih.gov
Ion Channel Modulation and Cellular Electrophysiology
Ion channels are integral membrane proteins that form pores allowing the selective passage of ions across the cell membrane. patsnap.com This ion flow is fundamental to cellular electrophysiology, influencing membrane potential, excitability, and various cellular functions, including neurotransmission and muscle contraction. patsnap.comnih.gov Ion channel modulators can either enhance (activators) or inhibit (inhibitors) channel activity, thereby altering cellular electrical properties. patsnap.com These modulators can interact with ion channels through various mechanisms, including direct binding to different sites on the channel protein. patsnap.com Electrophysiological techniques, such as patch clamping, are used to study ion channel function and their modulation by chemical compounds. nih.govsbdrugdiscovery.com While this compound has been mentioned in lists of compounds in the context of neurological conditions and agents affecting the nervous system, where ion channels play a significant role, specific detailed research findings explicitly describing this compound's direct modulation of particular ion channels or its effects on cellular electrophysiology were not extensively present in the search results. ncats.iopatsnap.comnih.govsbdrugdiscovery.comgoogle.comcellmicrosystems.comfrontiersin.org
Receptor Occupancy and Functional Receptor Studies for this compound
Understanding the interaction between a compound and its target receptor is critical for characterizing its mechanism of action. This involves studying receptor binding and the functional consequences of this binding.
Quantitative Receptor Binding and Dissociation Kinetics
Quantitative receptor binding studies provide information about the affinity of a ligand for its receptor and the density of receptors in a given tissue or cell sample. Key parameters determined in these studies include the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). turkupetcentre.netlibretexts.org KD represents the concentration of ligand at which half of the receptors are occupied and is inversely related to affinity; a lower KD indicates higher affinity. turkupetcentre.netlibretexts.orgsfu.ca Receptor binding is a dynamic process involving both association and dissociation. The association rate constant (kon) describes how quickly a ligand binds to the receptor, while the dissociation rate constant (koff) describes how quickly the ligand dissociates from the receptor. nih.govbmglabtech.com The ratio of koff to kon is equal to the KD. turkupetcentre.netbmglabtech.com The residence time (RT), defined as the reciprocal of the dissociation rate (1/koff), reflects how long a ligand remains bound to its receptor and is considered an important parameter influencing the duration of a compound's effect in vivo. nih.govbmglabtech.com While these principles are fundamental to characterizing ligand-receptor interactions, specific detailed research findings presenting quantitative receptor binding data (KD, Bmax, kon, koff) for this compound with any specific receptor targets were not prominently found in the provided search results. turkupetcentre.netlibretexts.orgsfu.canih.govbmglabtech.com
Gene Expression and Proteomic Alterations Induced by this compound in Cellular Models
Investigating changes in gene expression (transcriptomics) and protein levels (proteomics) provides insights into the cellular pathways and processes affected by a compound. Transcriptomic analysis examines the complete set of RNA transcripts in a cell or population of cells, reflecting actively expressed genes. microbenotes.comgalaxyproject.org Proteomic profiling involves the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govnih.govfrontiersin.org
Based on the performed searches, there is no specific research data available that details gene expression (transcriptomic) or proteomic alterations induced by this compound in cellular models. The searches provided general information about transcriptomics microbenotes.comgalaxyproject.orgnih.govnih.govyoutube.comnih.gov and proteomics nih.govnih.govfrontiersin.org as research fields and methodologies, but no studies specifically applying these techniques to investigate the effects of this compound were found.
Transcriptomic Analysis in Response to this compound Exposure
Transcriptomic analysis, often performed using techniques like RNA sequencing or microarrays, allows for the identification of genes that are differentially expressed under specific conditions, such as exposure to a chemical compound. microbenotes.comgalaxyproject.orgnih.govyoutube.com This can reveal affected cellular pathways and biological processes. microbenotes.comgalaxyproject.org
Despite the established methodologies for transcriptomic analysis microbenotes.comgalaxyproject.orgnih.govyoutube.com, no specific studies investigating transcriptomic changes in cells treated with this compound were identified in the search results.
Proteomic Profiling of this compound-Treated Cells
Proteomic profiling techniques, such as mass spectrometry, are used to identify and quantify the proteins present in a sample. nih.govnih.govfrontiersin.org Comparing proteomic profiles of treated and untreated cells can highlight proteins whose abundance or modification status is altered by the treatment, providing insights into the cellular response. nih.govnih.govfrontiersin.org
The search results did not yield any specific data from proteomic profiling studies conducted on this compound-treated cells. While the importance and methodologies of proteomic profiling are described nih.govnih.govfrontiersin.org, its application to this compound was not found.
Pre Clinical Pharmacological Studies of Roletamide
In Vitro Efficacy Models for Roletamide Assessment
In vitro models, which involve studying biological processes outside a living organism, are valuable for initial assessments of a compound's effects at the cellular or tissue level. emulatebio.com These models offer controlled environments to investigate specific mechanisms and responses. mdpi.com
Cell-Based Assays for Neuropharmacological Activity
Cell-based assays are a fundamental tool in neuropharmacological research, providing a platform to evaluate the activity of compounds on neuronal cells and associated targets. nuvisan.com, oncodesign-services.com, biocompare.com These assays can measure various cellular responses, including signal transduction, gene expression, and metabolic activity. oncodesign-services.com They are particularly useful for high-throughput screening to identify compounds that interact with specific receptors, ion channels, or enzymes involved in neuronal function. nuvisan.com, oncodesign-services.com
Examples of cell-based assays include reporter gene assays, which use genetically engineered cells to produce a detectable signal when a specific pathway is activated or inhibited, and assays measuring second messengers like cAMP or IP-1. nuvisan.com, nih.gov, oncodesign-services.com Kinetic assays, such as those using the FLIPR platform, are employed for studying ion channels and GPCRs by measuring calcium flux or other rapid cellular responses. nuvisan.com High-content analysis (HCA) allows for the detailed study of spatial and temporal phenotypic changes within cells. nuvisan.com
While specific data on this compound's performance in these assays was not available in the search results, these types of cell-based models are standard tools for assessing the neuropharmacological activity of compounds like this compound. nuvisan.com, nih.gov, oncodesign-services.com, biocompare.com
Organotypic Slice Cultures for Functional and Morphological Assessment
Organotypic slice cultures provide a more complex in vitro model than dissociated cell cultures, maintaining the three-dimensional structure and cellular connectivity of brain tissue. nih.gov, nih.gov, researchgate.net This allows for the study of interactions between different cell types, such as neurons and glia, within a more physiologically relevant context. nih.gov, plos.org Brain slices, typically prepared from young rodents, can be maintained in culture for several weeks to months, allowing for long-term studies. nih.gov, nih.gov, plos.org, researchgate.net
These cultures are valuable for investigating mechanistic insights into neurological disorders, neurodevelopment, transmission, and degeneration. nih.gov, plos.org They can be used to study synaptic transmission, the effects of substances on neuronal networks, and morphological changes in response to various stimuli or treatments. nih.gov, plos.org Different methods exist for preparing and culturing slices, including the roller tube technique and the membrane interface method, each offering specific advantages for different types of studies. nih.gov, nih.gov, plos.org Organotypic slice cultures can also be used to model specific disease states, such as dopamine (B1211576) cell loss relevant to Parkinson's disease, by applying neurotoxins. researchgate.net
While the search results mention organotypic slice cultures as a valuable tool in neuroscience research and disease modeling nih.gov, plos.org, researchgate.net, specific studies detailing the assessment of this compound using this model were not found.
In Vivo Pre-clinical Models for Investigating this compound's Efficacy
In vivo models, which involve studies in living organisms, are crucial for evaluating the effects of a compound within a complex biological system, considering factors like metabolism, distribution, and the interaction of multiple organ systems. emulatebio.com, championsoncology.com, youtube.com Animal models, particularly rodents, are widely used in preclinical research due to their physiological and anatomical similarities to humans and the ability to manipulate genetic and environmental factors. researchgate.net, nih.gov, mdpi.com
Animal Models for Sleep-Wake Regulation Research
Animal models, primarily rodents, are extensively used to study sleep-wake regulation and disorders. nih.gov, mdpi.com, conductscience.com, nih.gov Sleep is a fundamental behavior influenced by complex genetic and neural mechanisms, and animal models help to delineate the underlying physiology and identify genes and neurotransmitter systems involved. nih.gov, conductscience.com, nih.gov
Various animal models have been developed to study sleep disorders such as insomnia and narcolepsy. conductscience.com These models can involve genetic mutations, environmental manipulations (like stress), or pharmacological interventions. mdpi.com, conductscience.com Techniques such as electroencephalography (EEG) and electromyography (EMG) are used in rodents to measure brainwave activity and muscle tone, allowing researchers to distinguish different sleep stages (wakefulness, REM, NREM) and assess sleep architecture. conductscience.com Actigraphy and video monitoring are also employed to track activity levels and observe behavior during sleep studies. conductscience.com
While this compound has been mentioned in the context of compounds that may be used in combination with others for treating neuropsychiatric disorders googleapis.com, epo.org, including those potentially affecting sleep, specific preclinical studies of this compound focused on sleep-wake regulation using animal models were not detailed in the search results.
Animal Models for Neurological and Psychiatric Disorders (e.g., Schizophrenia, Alzheimer's, Anxiety, Depression)
Animal models are indispensable for investigating the neuropathophysiology of complex neurological and psychiatric disorders and for identifying potential therapeutic targets. researchgate.net, nih.gov, nih.gov, mdpi.com While animal models cannot perfectly replicate the complexity of human conditions, they provide valuable insights into disease mechanisms and allow for the preclinical testing of potential treatments. researchgate.net, nih.gov, nih.gov, frontiersin.org
Models for these disorders are generated through various means, including genetic engineering, pharmacological manipulations, brain lesions, and environmental factors. nih.gov, nih.gov For instance, models of schizophrenia can involve developmental or pharmacological manipulations that replicate aspects of the disorder's pathophysiology. nih.gov, mdpi.com Alzheimer's disease models often focus on the cholinergic deficit observed in patients, sometimes induced by administering muscarinic antagonists. researchgate.net Models for anxiety and depression frequently utilize stress-based paradigms to induce behavioral changes analogous to human symptoms. frontiersin.org, googleapis.com, frontiersin.org
This compound has been listed among compounds that may be relevant to treating neuropsychiatric disorders such as schizophrenia, Alzheimer's disease, anxiety, and depression. googleapis.com, epo.org, googleapis.com Some research indicates that inhibiting phosphodiesterase 2 (PDE2), an enzyme, has shown efficacy in preclinical models of anxiety and depression, as well as improving cognitive function in models relevant to schizophrenia and Alzheimer's disease. googleapis.com this compound has been mentioned in patents related to compounds for treating neuropsychiatric disorders, including schizophrenia and cognitive disorders, sometimes in the context of modulating muscarinic acetylcholine (B1216132) receptors. google.com, googleapis.com, epo.org
Behavioral Phenotyping and Pharmacological Validation in Animal Studies
Behavioral phenotyping in animal studies involves systematically assessing a wide range of behaviors to characterize the effects of genetic manipulations, environmental factors, or pharmacological treatments. frontiersin.org, helsinki.fi, nih.gov This is particularly important in modeling neurological and psychiatric disorders, where behavioral alterations are key symptoms. helsinki.fi, nih.gov
Various behavioral tests are employed to evaluate traits such as motor function, social interactions, anxiety-like behavior, depressive-like behavior, and cognitive function. frontiersin.org, helsinki.fi, core.ac.uk The selection of appropriate behavioral tests is crucial for the validity and translational relevance of preclinical findings. frontiersin.org, core.ac.uk Different types of validity, including face validity (how well the test appears to measure the intended behavior), construct validity (whether the underlying mechanisms are similar to the human condition), and predictive validity (the ability to predict drug effects in humans), are considered when evaluating behavioral tests. frontiersin.org, core.ac.uk
Pharmacological validation in animal models involves demonstrating that known therapeutic agents for a particular disorder produce similar behavioral effects in the animal model as observed in human patients. frontiersin.org, nih.gov This helps to confirm the relevance of the animal model for studying the disorder and testing novel compounds. frontiersin.org, nih.gov For example, in models of schizophrenia, the ability of known antipsychotics to reverse behavioral deficits is a key aspect of validation. nih.gov, googleapis.com, epo.org
While behavioral phenotyping and pharmacological validation are integral parts of preclinical studies for neurological and psychiatric disorders frontiersin.org, nih.gov, helsinki.fi, core.ac.uk, nih.gov, and this compound has been mentioned in the context of such disorders google.com, googleapis.com, epo.org, googleapis.com, specific detailed findings of this compound's effects in behavioral phenotyping studies were not extensively provided in the search results. Some patent information suggests that compounds, including this compound, may be evaluated for their ability to reverse behaviors like amphetamine-induced hyperlocomotion in rats, a model sometimes used in the context of antipsychotic activity. googleapis.com, google.com
Comparative Pharmacological Analysis of this compound with Reference Compounds
Pre-clinical pharmacological studies are a critical phase in drug development, involving in vitro and in vivo testing to assess the potential efficacy and safety of a compound before human trials commence. These studies often include comparisons with existing therapeutic agents or compounds with known pharmacological profiles to understand the new compound's relative activity and potential advantages.
Efficacy Comparison in Established Pre-clinical Models
Detailed data on the efficacy of this compound in established pre-clinical models, compared directly to reference compounds, could not be found in the consulted literature. Pre-clinical efficacy studies typically involve evaluating a compound's effect in relevant animal models or in vitro systems that mimic the disease or condition the compound is intended to treat. Such studies would ideally provide quantitative data on dose-response relationships, duration of action, and comparison against standard treatments or benchmark compounds. The absence of such specific comparative data in the search results limits the ability to discuss this compound's relative efficacy in detail.
Future Directions and Advanced Research Perspectives for Roletamide
Exploration of Novel Therapeutic Applications and Repurposing Strategies for Roletamide
The potential of this compound extends beyond its currently understood applications. Future research aims to uncover novel therapeutic uses and explore strategies for repurposing the compound for unexplored indications.
Drug Repurposing Potentials of this compound for Unexplored Indications
Drug repurposing, the process of finding new therapeutic uses for existing drugs, offers a promising avenue for this compound research. This approach leverages existing knowledge regarding a drug's safety profile and manufacturing processes, potentially reducing the time and cost associated with traditional drug development. avalerehealth.comnih.gove-jmd.orgnih.govmdpi.com While the specific unexplored indications for which this compound is being considered are not extensively detailed in the provided search results, the general concept of drug repurposing is highlighted as a valuable strategy for various diseases, including rare diseases, cancer, cardiovascular diseases, and neurodegenerative disorders. avalerehealth.comnih.gove-jmd.org The success of repurposing often relies on identifying potential functional therapeutic combinations for curing disorders distinct from the drug's original indication. nih.gov
Combination Pharmacological Approaches Involving this compound
Investigating the efficacy and potential synergistic effects of this compound in combination with other pharmacological agents is another significant area of future research. Combination therapy is a common strategy in treating complex diseases, aiming to enhance therapeutic outcomes, reduce resistance development, and potentially lower the required dosage of individual components. escardio.orgnih.govpharmaceutical-journal.com While the specific combinations involving this compound are not explicitly detailed in the search results, the broader concept of combination therapy is discussed in the context of various conditions, including hypertension and rheumatoid arthritis, demonstrating its established value in medical practice. escardio.orgnih.gov Research into combination approaches involving this compound would likely explore its interaction with drugs targeting different pathways involved in a specific disease, seeking improved efficacy or altered safety profiles.
Investigation of this compound's Role in Specific Disease Pathophysiology
Understanding the precise mechanisms by which this compound interacts with biological systems and its role in the pathophysiology of specific diseases is crucial for defining its future therapeutic applications. Research in this area delves into the molecular and cellular events influenced by this compound. Although direct information on this compound's role in specific disease pathophysiology is limited in the provided snippets, the broader concept of investigating the role of various compounds and biological processes in disease pathogenesis is evident. For example, studies explore the role of immunometabolism in rheumatic diseases and the involvement of transthyretin in neurobiology and amyloidosis. nih.govemjreviews.com Future research on this compound would aim to elucidate its impact on relevant biological pathways, cellular functions, and disease progression in specific conditions where its therapeutic potential is being explored.
Advanced Methodologies in this compound Research
Advanced research on this compound is increasingly leveraging sophisticated methodologies to gain deeper insights into its properties and potential.
Application of Computational Chemistry and Molecular Modeling for this compound
Computational chemistry and molecular modeling play a vital role in modern drug discovery and development, offering powerful tools for studying molecular behavior and interactions. numberanalytics.compnnl.govnih.govresearchgate.netdromicslabs.commdpi.comuga.eduberkeley.edu These techniques can be applied to this compound to predict its physical and chemical properties, analyze its interactions with potential biological targets, and design novel derivatives with improved characteristics. numberanalytics.comnih.govdromicslabs.com Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, allows researchers to visualize and analyze the binding of this compound to target proteins, providing insights into its mechanism of action and guiding the design of more potent or selective analogs. nih.govmdpi.com Computational studies can also help in understanding the relationship between the structure of this compound and its activity (Quantitative Structure-Activity Relationship - QSAR). nih.gov
High-Throughput Screening Approaches for Identifying this compound Derivatives
High-throughput screening (HTS) is an essential technique in drug discovery that enables the rapid screening of large libraries of compounds to identify potential hits with desired biological activity. istem.euevotec.comnih.govbmglabtech.com Applying HTS approaches to this compound research involves screening libraries of this compound derivatives or related compounds to identify those with enhanced potency, selectivity, or novel activities. This process can be coupled with various detection methods and miniaturized assays to efficiently evaluate thousands of compounds. istem.euevotec.comfrontiersin.org HTS platforms allow for the rapid identification of promising candidates for further investigation and can contribute to building large datasets for structure-activity relationship analysis and the development of predictive models. evotec.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24909 |
Interactive Data Table Example (Illustrative - Data points are conceptual based on search themes)
Integration of Omics Technologies (e.g., Pharmacogenomics, Proteomics, Metabolomics)
The application of omics technologies could provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level.
Pharmacogenomics: Investigating the genetic factors that influence an individual's response to this compound could reveal genetic markers associated with efficacy or altered metabolism. This aligns with the broader field of pharmacogenomics, which studies the role of genetics in drug response. google.comgoogle.comgoogleapis.comsahealth.sa.gov.au While specific pharmacogenomic studies on this compound were not detailed in the search results, the general concept of pharmacogenomics in relation to drug response is well-established. google.comgoogle.comgoogleapis.comsahealth.sa.gov.au
Proteomics: Proteomic studies could identify the specific protein targets that this compound interacts with, as well as the changes in protein expression profiles induced by this compound exposure. This is relevant given this compound's mention in the context of drug combinations for neurological disorders, which involve complex protein signaling pathways. google.comgoogle.comgoogle.comgoogle.comscribd.comepo.orggoogle.comgoogle.comgoogle.comgoogle.comgoogle.com Proteomics is a technique used to study the full set of proteins in a biological system. slideplayer.comgoogle.comgoogle.comscribd.com
Metabolomics: Metabolomics could help in understanding the metabolic fate of this compound in the body, identifying its metabolites and the metabolic pathways affected by its presence. slideplayer.comgoogle.comnito.noscribd.comscribd.com This is crucial for understanding drug disposition and potential interactions. This compound has been mentioned in the context of metabolomics libraries and analysis workflows. slideplayer.comnito.noscribd.comscribd.com
Integrating data from these omics technologies could provide a systems-level view of this compound's pharmacological effects, identifying potential biomarkers of response or toxicity and uncovering previously unknown interactions.
Unexplored Biological Systems and Pathways for this compound Investigation
Given its historical use as a hypnotic and its mention in the context of neurological and neuropsychiatric conditions, future research could focus on specific biological systems and pathways potentially modulated by this compound. While search results list this compound alongside compounds affecting various systems (e.g., serotonergic, glutamatergic, muscarinic acetylcholine (B1216132) receptors, calcium channels, orexin (B13118510) system), dedicated research specifically detailing this compound's interaction with these systems is limited in the provided snippets. google.comgoogle.comgoogle.comgoogle.comepo.orggoogle.comgoogle.comregulations.govgoogle.comgoogle.comgoogle.com
Potential areas for investigation include:
Neurotransmitter Systems: Detailed studies on this compound's effects on specific neurotransmitter systems beyond its hypnotic action, such as its potential interactions with serotonin (B10506) transporters or glutamate (B1630785) receptors, could reveal new therapeutic possibilities or explain observed effects when co-administered with other psychotropic medications. google.comgoogle.comgoogle.comgoogle.com
Ion Channels and Receptors: Further research into this compound's modulation of ion channels, such as calcium channels, or various receptor subtypes, including muscarinic and nicotinic acetylcholine receptors, could provide insights into its cellular mechanisms. google.comepo.orggoogle.comgoogle.comgoogle.com
Sleep-Wakefulness Pathways: A deeper understanding of how this compound interacts with the complex pathways regulating sleep and wakefulness, potentially including the orexin system, could refine its therapeutic application or highlight novel targets. google.comregulations.gov
Targeted research employing techniques like receptor binding assays, patch-clamp electrophysiology, and in vivo behavioral studies could elucidate this compound's effects on these unexplored systems and pathways.
Conceptual and Theoretical Advancements in this compound Pharmacology
Future research could also focus on advancing the conceptual and theoretical understanding of this compound's pharmacology. This could involve:
Structure-Activity Relationship (SAR) Refinement: Although this compound's synthesis is known, further detailed SAR studies could identify key structural features responsible for its observed activities and guide the design of novel analogs with improved properties or reduced off-target effects. theswissbay.charchive.org
Computational Modeling: Employing advanced computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could predict this compound's interactions with potential targets and provide theoretical insights into its binding affinity and efficacy.
Network Pharmacology: Applying network pharmacology approaches could help understand how this compound influences multiple nodes within biological networks, providing a holistic view of its effects and identifying potential polypharmacology.
These theoretical advancements, coupled with experimental validation, could lead to a more profound understanding of this compound's mechanism of action and inform future drug discovery efforts.
Q & A
Q. What methodologies support the integration of this compound research with emerging fields like multi-omics or AI-driven drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
